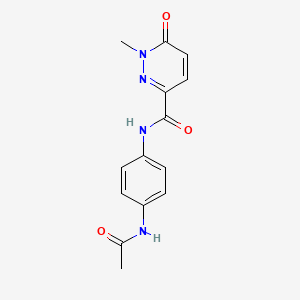

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1-methyl-6-oxo-dihydropyridazine core linked to a 4-acetamidophenyl substituent via a carboxamide bridge. This compound belongs to a broader class of pyridazinone carboxamides, which are explored for therapeutic applications such as protease inhibition .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9(19)15-10-3-5-11(6-4-10)16-14(21)12-7-8-13(20)18(2)17-12/h3-8H,1-2H3,(H,15,19)(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRONGAYYPDMXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process involving the formation of the pyridazine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions. The reaction conditions typically include refluxing in solvents such as ethanol or acetic acid, with catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the acetamidophenyl group.

Scientific Research Applications

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide (CAS 749894-70-0)

- Structure : Differs by a methoxy (-OCH₃) group instead of acetamido (-NHCOCH₃) at the para position.

- Molecular Formula : C₁₃H₁₃N₃O₃ (MW: 283.26 g/mol).

- Lower polarity may decrease aqueous solubility but improve lipophilicity, affecting pharmacokinetics .

4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 339015-81-5)

- Structure: Features a hydroxy (-OH) group at the 4-position and a methoxyiminomethyl substituent on the carboxamide.

- Molecular Formula : C₁₃H₁₂N₄O₄ (MW: 288.26 g/mol).

- The methoxyiminomethyl group adds steric bulk, which may hinder enzyme active-site access .

Core Heterocycle Modifications

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides

- Structure: Replaces the pyridazinone core with a naphthyridine system (e.g., compound 67 in ).

- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide.

- Key Differences :

Proteasome Inhibitors ()

- Example : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 20).

- Key Differences :

- Fluorine atoms and methoxycyclobutyl groups enhance proteasome binding via hydrophobic and dipole interactions.

- The target compound’s acetamido group may offer a unique hydrogen-bonding profile for selectivity .

Biological Activity

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with the molecular formula C14H13N3O3, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological properties, including antitumor activity, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C14H13N3O3

- Molecular Weight : 271.27 g/mol

- CAS Number :

2. Synthesis

The synthesis of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the dihydropyridazine ring through cyclization reactions involving acetamide derivatives and carbonyl compounds.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- Case Study 1 : A study examining derivatives of dolutegravir (which shares structural similarities) reported that compounds with similar scaffolds exhibited significant cytotoxicity against various cancer cell lines, including H460 and A549 cells. These compounds induced apoptosis and inhibited cell proliferation at low micromolar concentrations (IC50 values around 3.83 µM) .

- Mechanism of Action : The antitumor activity is believed to be mediated through the induction of reactive oxygen species (ROS), which triggers apoptosis in cancer cells. Additionally, these compounds have been shown to activate autophagy pathways by increasing the expression of LC3 protein, a marker for autophagy .

Cytotoxicity and Selectivity

The selectivity of N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide towards cancer cells over normal cells is a critical aspect of its therapeutic potential:

- Study Findings : In vitro assays demonstrated that while this compound effectively induced apoptosis in tumor cells, it exhibited low toxicity towards normal cell lines, indicating a favorable therapeutic index .

4. Research Findings

| Study | Findings | |

|---|---|---|

| Study on Dolutegravir Derivatives | Compounds similar to N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine showed IC50 values between 3.17 µM and 3.83 µM against H460 and A549 cells. | Suggests potential as an anticancer agent with low toxicity to normal cells. |

| Autophagy Mechanism Study | Increased LC3 expression in treated PC-9 cells indicated activation of autophagy pathways. | Highlights the importance of autophagy in mediating the compound's anticancer effects. |

5. Conclusion

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide presents promising biological activity as an antitumor agent with a selective mechanism that spares normal cells while effectively targeting cancerous ones. Future research should focus on further elucidating its mechanisms of action and optimizing its structure for enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.